molecular formula C9H13N3O4 B13859533 2'-Deoxy Cytidine-13C, 15N

2'-Deoxy Cytidine-13C, 15N

Cat. No.: B13859533
M. Wt: 230.20 g/mol
InChI Key: CKTSBUTUHBMZGZ-GCLFAYPXSA-N
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Description

Historical Development and Evolution of Nucleoside Isotopic Labeling for Research Applications

The quest to understand the synthesis and function of nucleic acids, the very blueprints of life, has been a central theme in biochemical research. Isotopic labeling of nucleosides, the building blocks of DNA and RNA, has been instrumental in these endeavors.

The initial forays into tracking nucleoside metabolism relied on the use of radioisotopes. For instance, the use of N¹⁵-thymidine and C¹⁴-thymidine was pivotal in demonstrating that thymidine (B127349) is a specific precursor for DNA and not RNA. nih.gov These early studies, while groundbreaking, were limited by the inherent risks and handling complexities associated with radioactivity.

The development of non-isotopic methods, such as the use of halogenated nucleosides like 5-bromo-2'-deoxyuridine (B1667946) (BrdU), offered an alternative for detecting DNA synthesis. nih.gov The incorporation of BrdU into DNA could be detected using specific antibodies, a technique that is still widely used today. nih.gov

A significant leap forward came with the advent of stable isotope labeling of nucleosides. The ability to synthesize nucleosides labeled with stable isotopes like ¹³C and ¹⁵N opened up new avenues for research, particularly with the increasing sophistication of analytical techniques like mass spectrometry and NMR spectroscopy. nih.govmdpi.comnih.gov These methods allow for the safe and detailed investigation of nucleoside metabolism and nucleic acid dynamics in vivo.

The evolution of these techniques has progressed from uniform labeling, where all carbons or nitrogens in a molecule are replaced with their heavy isotopes, to site-specific labeling, which allows for the investigation of particular atomic positions within a molecule. nih.gov This level of precision provides highly detailed information about metabolic pathways and reaction mechanisms. The development of methods for the efficient synthesis of a variety of stable isotope-labeled nucleosides has been crucial for advancing research in structural biology and metabolic analysis. mdpi.com

Specific Research Utility of 2'-Deoxycytidine-¹³C,¹⁵N₂ as a Dual-Labeled Tracer

The compound 2'-Deoxycytidine-¹³C,¹⁵N₂ represents a powerful tool in the arsenal (B13267) of stable isotope tracers. By incorporating both heavy carbon (¹³C) and heavy nitrogen (¹⁵N) isotopes, this dual-labeled nucleoside offers distinct advantages for specific research applications.

The primary utility of a dual-labeled tracer lies in its ability to simultaneously track the fate of different atoms within the same molecule. In the case of 2'-Deoxycytidine-¹³C,¹⁵N₂, researchers can follow both the carbon skeleton and the nitrogen atoms of the cytidine (B196190) base as it is metabolized and incorporated into DNA. This is particularly valuable for:

Dissecting Nucleoside Salvage and De Novo Synthesis Pathways: Cells can synthesize nucleotides through two main routes: the de novo pathway, which builds them from simple precursors, and the salvage pathway, which recycles pre-existing nucleobases and nucleosides. wikipedia.org By using a dual-labeled tracer like [¹³C/¹⁵N]-deoxycytidine, researchers can precisely trace its incorporation via the salvage pathway and differentiate it from the de novo synthesized pool. nih.gov This is crucial for understanding how different cell types, such as hematopoietic cells, regulate their nucleotide pools to maintain genomic integrity. nih.gov

Analyzing DNA Turnover and Repair: The rate of incorporation of labeled deoxycytidine into DNA provides a direct measure of DNA synthesis. The subsequent loss of the label from DNA over time reflects the rate of DNA turnover. The dual label provides a more robust signal for detection by mass spectrometry. Techniques combining DNA combing with secondary ion mass spectrometry (SIMS) can visualize and quantify the incorporation of ¹³C and ¹⁵N labels into individual DNA fibers, offering high-resolution insights into DNA replication and repair processes. researchgate.net

Metabolic Flux Analysis: In cancer research, understanding the altered metabolism of tumor cells is a key area of investigation. Cancer cells often exhibit increased reliance on specific metabolic pathways. Tracing the metabolic fate of dual-labeled 2'-Deoxycytidine (B1670253) can help to quantify the flux through the nucleoside salvage pathway and its contribution to DNA synthesis in cancer cells. nih.gov This information can be valuable for identifying potential therapeutic targets.

Toxicology and Drug Metabolism Studies: The incorporation of nucleoside analogs is a common mechanism of action for many antiviral and anticancer drugs. nih.gov A dual-labeled tracer can be used as an internal standard in mass spectrometry-based assays to accurately quantify the incorporation of such drug analogs into DNA, providing a measure of drug efficacy and potential toxicity. nih.govresearchgate.net

The use of a dual label enhances the specificity and sensitivity of detection in mass spectrometry. The distinct mass shift caused by the presence of both ¹³C and ¹⁵N isotopes allows for clear differentiation from the unlabeled endogenous pool and from single-labeled compounds, reducing ambiguity in data interpretation.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H13N3O4

Molecular Weight

230.20 g/mol

IUPAC Name

4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl](213C,1,3-15N2)pyrimidin-2-one

InChI

InChI=1S/C9H13N3O4/c10-7-1-2-12(9(15)11-7)8-3-5(14)6(4-13)16-8/h1-2,5-6,8,13-14H,3-4H2,(H2,10,11,15)/t5-,6+,8+/m0/s1/i9+1,11+1,12+1

InChI Key

CKTSBUTUHBMZGZ-GCLFAYPXSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1[15N]2C=CC(=[15N][13C]2=O)N)CO)O

Canonical SMILES

C1C(C(OC1N2C=CC(=NC2=O)N)CO)O

Origin of Product

United States

Synthesis and Isotopic Enrichment Methodologies for 2 Deoxycytidine 13c, 15n

Precursor Selection and Strategic Isotopic Labeling Patterns

The synthesis of 2'-Deoxycytidine-¹³C,¹⁵N₂ necessitates careful selection of isotopically labeled precursors to achieve the desired labeling pattern. These patterns can be broadly categorized as either uniform or site-specific.

Uniform Isotopic Labeling Approaches

Uniform labeling involves the incorporation of isotopes throughout the entire molecule. nih.govpnas.org Cell culture-based methods are a common approach for achieving uniform isotopic enrichment. nih.govscispace.com In this technique, microorganisms are grown in a medium where the sole carbon and nitrogen sources are ¹³C- and ¹⁵N-labeled, respectively. pnas.org For instance, Methylobacterium extorquens can be cultured using [¹³C]methanol and [¹⁵N]ammonium salts. pnas.org The bacteria biosynthetically produce nucleosides, including 2'-deoxycytidine (B1670253), that are uniformly enriched with ¹³C and ¹⁵N. nih.govpnas.org This method is advantageous for producing highly enriched compounds but can be costly and may require extensive purification. nih.govscispace.com

Another approach involves the use of stable isotope labeling by amino acids in cell culture (SILAC). While primarily used for proteins, the principles can be adapted for nucleoside production. nih.gov Mammalian cell lines, such as Chinese hamster ovary (CHO) and human embryonic kidney (HEK) 293 cells, can be cultured in media containing stable-isotope-labeled precursors. nih.govbiorxiv.org Formulations using labeled yeastolates and lipid extracts from algae can make this process more cost-effective. nih.govscispace.com

Table 1: Comparison of Uniform Labeling Precursors

Precursor Organism/Cell Line Advantages Disadvantages
[¹³C]Methanol, [¹⁵N]Ammonium Salts Methylobacterium extorquents High enrichment levels Potentially complex purification

Site-Specific Isotopic Labeling Strategies

Site-specific labeling allows for the introduction of isotopes at precise locations within the molecule, which is invaluable for focusing on particular structural features or interactions. nih.govrsc.orgwhiterose.ac.uk This targeted approach can simplify NMR spectra and provide more direct information about specific atoms. nih.gov

For pyrimidines like cytosine, chemical synthesis offers precise control over the placement of isotopic labels. thieme-connect.comnih.gov For example, to label the nitrogen atoms, [¹⁵N]-urea or [¹⁵N]-ammonia can be used as precursors in the construction of the pyrimidine (B1678525) ring. nih.gov Carbon-13 can be introduced at specific positions using labeled starting materials such as [¹³C]-bromoacetic acid or potassium [¹³C]-cyanide. nih.gov These strategies enable the synthesis of 2'-deoxycytidine with ¹³C and ¹⁵N at predetermined positions in the nucleobase. thieme-connect.com

Chemical Synthesis Pathways for 2'-Deoxycytidine-¹³C,¹⁵N₂

The de novo chemical synthesis of 2'-Deoxycytidine-¹³C,¹⁵N₂ is a multi-step process that requires careful control of reaction conditions and the use of protecting groups. thieme-connect.comacs.org

Protecting Group Chemistries and Reaction Conditions

Protecting groups are essential to prevent unwanted side reactions at the various functional groups of the deoxyribose sugar and the cytosine base during synthesis. nih.govumich.edu The 5'- and 3'-hydroxyl groups of the deoxyribose are typically protected with groups like dimethoxytrityl (DMT) and phosphoramidites, respectively. umich.edu The exocyclic amino group of cytosine is often protected with an acyl group, such as benzoyl (Bz) or isobutyryl (iBu), to prevent its reaction during the coupling steps.

Stereochemical Considerations in Deoxyribose Labeling

The stereochemistry of the deoxyribose sugar is crucial for the biological activity of the nucleoside. The synthesis must ensure the correct β-configuration of the glycosidic bond that links the cytosine base to the C1' position of the sugar. nih.gov Stereoselective glycosylation methods are employed to achieve this. youtube.com The synthesis of the labeled deoxyribose itself can be challenging, and various strategies have been developed to introduce ¹³C labels at specific positions while maintaining the correct stereochemistry. nih.gov

Enzymatic and Chemo-Enzymatic Synthesis Routes

Enzymatic and chemo-enzymatic methods provide powerful alternatives to purely chemical synthesis, often offering higher yields and greater specificity. nih.govthieme-connect.comnih.gov These approaches leverage the catalytic efficiency of enzymes to perform key steps in the synthesis. researchgate.netmdpi.com

A common chemo-enzymatic strategy involves the chemical synthesis of a labeled pyrimidine base and a labeled or unlabeled deoxyribose-1-phosphate, followed by an enzymatic coupling reaction. nih.gov Nucleoside phosphorylases (NPs) are frequently used to catalyze the formation of the glycosidic bond between the base and the sugar. nih.gov This method combines the flexibility of chemical synthesis for introducing isotopic labels with the high efficiency and stereoselectivity of enzymatic reactions. nih.govnih.gov

For instance, a labeled cytidine (B196190) can be synthesized chemically and then converted to 2'-deoxycytidine using a deoxyribosyltransferase. nih.gov Alternatively, a labeled uracil (B121893) can be enzymatically converted to uridine (B1682114) 5'-triphosphate (UTP), which is then aminated to form cytidine 5'-triphosphate (CTP). nih.gov Subsequent enzymatic steps can then convert CTP to the desired 2'-deoxycytidine derivative. This approach has been shown to produce gram quantities of labeled nucleotides with high yields. nih.gov

Table 2: Key Enzymes in Chemo-Enzymatic Synthesis

Enzyme Function
Nucleoside Phosphorylase (NP) Catalyzes the formation of the glycosidic bond.
Deoxyribosyltransferase Transfers a deoxyribose moiety to a nucleobase.
Uridine Phosphorylase Involved in the synthesis of UTP from uracil.

Recombinant Enzyme Systems for Nucleoside Production

The enzymatic synthesis of 2'-deoxyribonucleoside analogues is frequently accomplished using recombinant enzymes, particularly nucleoside 2'-deoxyribosyltransferases (NDTs) and nucleoside phosphorylases. nih.govresearchgate.net These enzymes catalyze the transfer of a deoxyribosyl group from a donor nucleoside to a labeled nucleobase, or the phosphorolytic cleavage of a nucleoside followed by the addition of a new base. researchgate.netmdpi.com

One prominent method is transglycosylation, catalyzed by enzymes like the type II nucleoside 2'-deoxyribosyltransferase from Lactobacillus leichmannii (LlNDT-2). nih.govwhiterose.ac.uk In this approach, an inexpensive 2'-deoxyribosyl donor, such as 2'-deoxycytidine or thymidine (B127349), is used to transfer the sugar moiety to a custom-synthesized, isotopically enriched pyrimidine base (in this case, cytosine labeled with ¹³C and ¹⁵N). nih.gov The use of whole-cell biocatalysts, such as recombinant E. coli strains overexpressing the desired enzymes, is a common strategy. researchgate.net This avoids the costly and time-consuming process of enzyme purification while maintaining high catalytic activity. researchgate.net Multi-enzyme cascade systems, where several enzymes work sequentially in a one-pot reaction, have also been developed to produce complex molecules like nucleoside triphosphates, demonstrating the power of integrated biocatalytic pathways. mdpi.com

Enzyme TypeDonor SubstrateAcceptor SubstrateProductReference
Nucleoside 2'-deoxyribosyltransferase (NDT)2'-deoxycytidine¹³C,¹⁵N-Cytosine2'-Deoxycytidine-¹³C,¹⁵N₂ nih.gov
Purine Nucleoside Phosphorylase (PNPase)3'-deoxyinosine2-fluoroadenosine2-fluorocordycepin mdpi.com
Cytidine Deaminase / Purine Nucleoside Phosphorylase3'-deoxycytidine2,6-diaminopurine3'-deoxyguanosine researchgate.net

Pathway Engineering for Enhanced Yield and Specificity

To maximize the production of labeled nucleosides, it is often necessary to engineer the metabolic pathways of the host organism, such as E. coli. nih.gov Metabolic pathway engineering aims to channel the flow of essential precursors towards the synthesis of the target molecule, thereby increasing yield and ensuring the specific incorporation of isotopic labels. nih.govvanderbilt.edu

A key technique in this field is ¹³C Metabolic Flux Analysis (MFA), which uses isotope tracers to map the flow of carbon through the cell's metabolic network. vanderbilt.edu By introducing ¹³C and ¹⁵N labeled substrates (like glucose and ammonium (B1175870) salts) into the culture medium, researchers can quantify the intracellular fluxes of both carbon and nitrogen. nih.gov This provides a detailed picture of the cell's metabolism, highlighting potential bottlenecks and competing pathways. vanderbilt.edunih.gov For instance, analysis might reveal that enhancing the flux through the pentose (B10789219) phosphate (B84403) pathway is crucial for increasing the supply of ribose-5-phosphate, a key precursor for nucleoside synthesis. vanderbilt.edu This knowledge allows for rational engineering strategies, such as overexpressing key enzymes in a desired pathway or deleting genes of competing pathways to redirect metabolic resources for improved production efficiency. nih.gov

Purification and Rigorous Isotopic Purity and Chemical Identity Assessment

Following synthesis, the labeled 2'-Deoxycytidine must be purified and rigorously analyzed to confirm its chemical identity and determine the precise level and location of isotopic enrichment. This quality control is critical for the reliability of subsequent experiments that use the labeled compound. nih.govnih.gov

Chromatographic Separation Techniques (e.g., HPLC, LC)

Liquid chromatography (LC), particularly high-performance liquid chromatography (HPLC), is the cornerstone for the purification and analysis of nucleosides. nih.govumich.edu The technique separates components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). nih.gov

Reversed-phase HPLC using a C18 column is a common method for separating nucleosides. umich.edu In this technique, polar compounds elute earlier than non-polar compounds. Another powerful method is Hydrophilic Interaction Liquid Chromatography (HILIC), which is specifically designed for retaining and separating highly polar analytes like nucleosides and nucleotides using polar stationary phases. nih.gov Often, a multi-step purification process is employed. This can begin with solid-phase extraction (SPE) to separate the target nucleosides from other components of the reaction mixture, such as salts and unused precursors. nih.govnih.gov The enriched fraction is then subjected to HPLC for final purification, yielding a highly pure product. nih.gov

TechniqueStationary PhasePrinciple of SeparationApplicationReference
Reversed-Phase HPLCC18 (non-polar)Separation based on hydrophobicityAnalysis and purification of nucleosides umich.edushodex.com
HILICPolar (e.g., Amide, Z-HILIC)Partitioning of polar analytes between a polar stationary phase and a less polar mobile phaseSeparation of highly polar nucleosides, nucleotides, and nucleobases nih.gov
Weak Anion-Exchange SPEChargedSeparation of negatively charged molecules (nucleotides) from neutral (nucleosides) or positive onesInitial sample cleanup and fractionation nih.govnih.gov

Spectroscopic Verification of Labeling Pattern and Enrichment (e.g., NMR, MS)

Once purified, the identity and isotopic enrichment of 2'-Deoxycytidine-¹³C,¹⁵N₂ are verified using spectroscopic methods, primarily Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry (MS) is used to measure the mass-to-charge ratio of ions, allowing for the precise determination of molecular weight. High-resolution mass spectrometry can distinguish between molecules with very similar masses, making it ideal for confirming the incorporation of stable isotopes. nih.govnih.gov By comparing the mass spectrum of the labeled compound to that of its unlabeled counterpart, analysts can calculate the percentage of isotopic enrichment. nih.gov Tandem mass spectrometry (MS/MS) can further be used to fragment the molecule and confirm the location of the labels within its structure. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of specific atoms within a molecule. For isotopically labeled compounds, NMR is invaluable. The presence of a ¹³C or ¹⁵N nucleus alters the NMR spectrum in a predictable way, allowing for the unambiguous assignment of the labels to specific positions in the molecule's structure. nih.govnih.gov Two-dimensional (2D) and three-dimensional (3D) NMR techniques, such as those correlating ¹H, ¹³C, and ¹⁵N signals, are powerful tools for confirming the precise labeling pattern and assessing the structural integrity of the synthesized nucleoside. nih.gov


Advanced Spectroscopic and Mass Spectrometric Applications of 2 Deoxycytidine 13c, 15n in Biomolecular Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Isotope-Edited/Filtered NMR Approaches for Biomolecular Interactions

Isotope-edited and isotope-filtered Nuclear Magnetic Resonance (NMR) experiments are indispensable tools for dissecting the intricate networks of biomolecular interactions. researchgate.net The incorporation of ¹³C and ¹⁵N isotopes into 2'-deoxycytidine (B1670253) provides a spectroscopic handle to selectively observe signals originating from the labeled molecule, effectively filtering out the overwhelming background signals from unlabeled interaction partners. researchgate.net

In these approaches, NMR pulse sequences are designed to specifically manipulate the nuclear spins of ¹³C and ¹⁵N. Isotope-edited experiments, for instance, can be used to exclusively detect protons that are directly bonded or in close proximity to the ¹³C or ¹⁵N nuclei of the labeled 2'-deoxycytidine. This allows for the precise mapping of interaction interfaces between a labeled DNA or RNA molecule and its binding partners, such as proteins or other nucleic acids. nih.gov

Conversely, isotope-filtered experiments suppress signals from the ¹³C/¹⁵N-labeled 2'-deoxycytidine, enabling the selective observation of the unlabeled binding partner. researchgate.netru.nl By comparing the spectra of the free and bound states of the unlabeled molecule, researchers can identify which of its parts are involved in the interaction. A classic example is the use of a ¹³C-filtered Nuclear Overhauser Effect Spectroscopy (NOESY) experiment to detect intermolecular NOEs between an unlabeled ligand and a ¹³C-labeled protein or nucleic acid. ru.nl

The strategic use of 2'-Deoxycytidine-¹³C,¹⁵N₂ in these NMR techniques provides detailed structural and dynamic information about:

Binding Interfaces: Pinpointing the specific atoms and residues at the contact surface between the nucleic acid and its partner.

Conformational Changes: Detecting alterations in the structure of either the nucleic acid or its partner upon complex formation.

Binding Kinetics and Thermodynamics: In some cases, providing insights into the rates and energetics of the interaction.

Mass Spectrometry (MS) Applications

Mass spectrometry has emerged as a highly sensitive and specific technique for the analysis of biomolecules. The use of stable isotope-labeled internal standards, such as 2'-Deoxycytidine-¹³C,¹⁵N₂, is critical for accurate quantification and detailed structural elucidation.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are powerful methods for the quantitative analysis of 2'-deoxycytidine and its metabolic products. johnshopkins.eduspringernature.com In these workflows, 2'-Deoxycytidine-¹³C,¹⁵N₂ serves as an ideal internal standard. Because it is chemically identical to the endogenous (unlabeled) 2'-deoxycytidine, it co-elutes during chromatography and exhibits the same ionization efficiency in the mass spectrometer. nih.gov

The key difference lies in their mass-to-charge (m/z) ratio. The mass spectrometer can distinguish between the labeled and unlabeled forms, allowing for ratiometric quantification. This approach corrects for any sample loss during preparation and for variations in instrument response, leading to highly accurate and precise measurements of the concentration of 2'-deoxycytidine and its metabolites in complex biological matrices like plasma and tissue extracts. johnshopkins.edunih.gov

For instance, in studies of nucleoside metabolism, LC-MS/MS can be used to quantify the conversion of 2'-deoxycytidine to other nucleosides or its incorporation into DNA. nih.govresearchgate.net The use of a ¹³C,¹⁵N₂-labeled standard ensures that the measurements are reliable and reproducible.

Table 1: LC-MS/MS Transitions for the Analysis of 2'-Deoxycytidine

AnalytePrecursor Ion (m/z)Product Ion (m/z)Application
2'-Deoxycytidine228.1112.1Quantification in biological samples.
2'-Deoxycytidine-¹³C,¹⁵N₂231.1115.1Internal standard for quantification.

Note: The specific m/z values may vary slightly depending on the instrument and experimental conditions.

Isotope Ratio Mass Spectrometry (IRMS) is a specialized technique used to measure the relative abundance of stable isotopes in a sample. wvu.eduwikipedia.org When 2'-Deoxycytidine-¹³C,¹⁵N₂ is introduced into a biological system, IRMS can be used to trace the fate of the ¹³C and ¹⁵N atoms. researchgate.net This is achieved by combusting the sample to convert the organic material into simple gases like CO₂ and N₂. The isotopic ratios (e.g., ¹³C/¹²C and ¹⁵N/¹⁴N) of these gases are then precisely measured by the mass spectrometer. usgs.govmpg.de

This elemental tracing capability allows researchers to follow the metabolic pathways of 2'-deoxycytidine with exceptional detail. For example, it can be used to determine the extent to which the carbon and nitrogen atoms from the administered labeled nucleoside are incorporated into newly synthesized DNA, RNA, or other metabolites. This provides a dynamic view of nucleotide metabolism and DNA turnover in living organisms.

High-resolution mass spectrometry (HRMS) provides extremely accurate mass measurements, which are crucial for the confident identification of unknown metabolites. ijpras.comnih.gov When studying the metabolism of 2'-deoxycytidine, HRMS can distinguish between molecules with very similar masses (isobars) and determine the elemental composition of a metabolite based on its exact mass. thermofisher.com

The presence of the ¹³C and ¹⁵N labels in 2'-Deoxycytidine-¹³C,¹⁵N₂ creates a unique isotopic signature in the mass spectrum. Any metabolite derived from this labeled precursor will also carry this signature, which consists of a characteristic mass shift and a distinct isotopic pattern. nih.gov This "isotopic tag" greatly simplifies the process of identifying novel metabolites in complex mixtures. Researchers can specifically search for compounds that exhibit this signature, significantly reducing the number of potential candidates and increasing the confidence in metabolite identification. nih.gov

Integration of NMR and MS Data for Comprehensive Structural and Metabolic Insights

The integration of data from NMR and MS offers a synergistic approach to biomolecular research, providing a more complete picture than either technique could alone. nih.govnih.gov NMR excels at providing detailed three-dimensional structural and dynamic information in solution, while MS offers unparalleled sensitivity and the ability to identify and quantify a wide range of molecules in complex mixtures. nih.gov

By using 2'-Deoxycytidine-¹³C,¹⁵N₂ as a probe in both NMR and MS experiments, researchers can correlate structural changes with metabolic events. For example, NMR can be used to study how the binding of a drug to a DNA molecule labeled with 2'-Deoxycytidine-¹³C,¹⁵N₂ alters its conformation. nih.gov Simultaneously, LC-MS/MS can be employed to quantify the uptake of the labeled nucleoside into the cell and its incorporation into the DNA, as well as to identify any metabolic byproducts. nih.gov

This integrated approach allows for a comprehensive understanding of how the structure of a biomolecule influences its function and metabolism, and vice versa. It is particularly valuable in fields such as drug discovery, toxicology, and systems biology, where a multi-faceted view of molecular processes is essential. The combined strengths of NMR and MS, leveraged through the use of isotopically labeled compounds like 2'-Deoxycytidine-¹³C,¹⁵N₂, provide a powerful platform for gaining deep insights into the intricate workings of biological systems. nih.gov

Applications in Cellular and Molecular Biology Research

Elucidation of Deoxyribonucleotide Metabolic Pathways

The synthesis of deoxyribonucleotides, the building blocks of DNA, is a complex and tightly regulated process. Stable isotope labeling with compounds like 2'-Deoxycytidine-¹³C,¹⁵N₂ has been instrumental in dissecting the metabolic pathways involved. silantes.combiorxiv.org

The de novo synthesis pathway builds nucleotides from simpler precursor molecules. uky.edu Studies using stable isotope tracers, such as ¹³C- and ¹⁵N-labeled aspartate and glutamine, have been crucial in mapping the flow of atoms through this pathway to form pyrimidines like cytidine (B196190). biorxiv.orgoup.com For instance, research has shown that aspartate contributes four carbons and one nitrogen to the pyrimidine (B1678525) ring. biorxiv.org By tracing the incorporation of these labeled precursors into deoxycytidine and other nucleotides, researchers can quantify the activity of the de novo synthesis pathway under various cellular conditions. biorxiv.orgnih.gov This approach has been used to investigate the metabolic dependencies of cancer cells and the effects of metabolic inhibitors. frontiersin.org

Research FocusKey Findings
Mapping Precursor Contribution Aspartate provides 4 carbons and 1 nitrogen to the pyrimidine ring. biorxiv.org
Pathway Activity Quantification Isotope tracing allows for the measurement of flux through the de novo pathway. biorxiv.orgnih.gov
Cancer Metabolism Studies have revealed the reliance of certain cancer cells on de novo synthesis. frontiersin.org
Research AreaSignificant Findings
Pathway Preference Cells may prefer the salvage pathway when substrates are available. wikipathways.org
Enzyme Characterization Labeled nucleosides help in studying enzymes like deoxycytidine kinase (dCK). nih.gov
Metabolic Differences Differentiated, non-malignant cells predominantly use salvage pathways. nih.gov

Tracing Nucleic Acid Synthesis and Dynamics

The ability to label the precursors of DNA and RNA provides a direct window into the dynamic processes of nucleic acid synthesis, repair, and turnover. silantes.comsilantes.com

By supplying cells with 2'-Deoxycytidine-¹³C,¹⁵N₂, researchers can track its incorporation into newly synthesized DNA strands during replication. silantes.com This allows for the precise measurement of DNA synthesis rates and can be used to study the effects of various drugs or genetic modifications on cell proliferation. creative-proteomics.com Furthermore, this technique can shed light on DNA repair mechanisms by monitoring the incorporation of the labeled nucleoside at sites of DNA damage. The use of stable isotopes in conjunction with mass spectrometry allows for the quantification of both DNA replication and the methylation of newly synthesized DNA. nih.gov

ApplicationMethodological Advantage
DNA Synthesis Rates Quantifies the rate of new DNA production. creative-proteomics.com
Drug Efficacy Studies Assesses the impact of therapeutic agents on DNA replication.
DNA Repair Analysis Monitors the incorporation of labeled nucleosides during repair processes.
Replication and Methylation Dynamics Simultaneous measurement of DNA synthesis and epigenetic modifications. nih.gov

While 2'-deoxycytidine (B1670253) is a primary component of DNA, it can be metabolically converted to other pyrimidines that are incorporated into RNA. By tracing the labeled isotopes, researchers can study the synthesis and degradation rates of different RNA species. Stable isotope labeling has become a well-established method for quantifying the metabolic activity and turnover of RNA in cultured cells. nih.gov This approach has been used to distinguish the dynamics of messenger RNA (mRNA) from non-coding RNAs (ncRNAs) and to understand how these processes are affected by cellular conditions and metabolic perturbations. nih.govresearchgate.net

Research FocusKey Insights
RNA Synthesis Measurement Tracks the rate of new RNA transcription.
Turnover Dynamics Determines the half-life and degradation rates of RNA molecules. nih.govresearchgate.net
Differential RNA Metabolism Distinguishes the metabolic fates of various RNA classes. nih.gov

DNA methylation, the addition of a methyl group to cytosine residues, is a critical epigenetic modification that regulates gene expression. caymanchem.comreadthedocs-hosted.com When cells are cultured with labeled deoxycytidine, it is incorporated into the DNA. Subsequent enzymatic methylation of these labeled cytosine residues can be tracked using mass spectrometry. nih.gov This allows for the study of the dynamics of DNA methylation, including the maintenance of methylation patterns after DNA replication and the processes of de novo methylation. nih.govpnas.org This innovative approach, sometimes referred to as epigenetic MRI (eMRI) when combined with magnetic resonance imaging, provides a powerful tool for understanding how epigenetic modifications are established and maintained. pnas.org

ApplicationResearch Outcome
Dynamic Methylation Tracking Monitors the establishment and maintenance of DNA methylation patterns. nih.gov
Epigenetic Regulation Studies Investigates the role of methylation in controlling gene expression. caymanchem.comreadthedocs-hosted.com
Disease-Related Epigenetic Changes Elucidates aberrant methylation patterns associated with diseases like cancer. nih.gov

Metabolic Flux Analysis (MFA) using ¹³C and ¹⁵N Dual Labeling

Metabolic Flux Analysis (MFA) is a critical technique for understanding the intricate network of biochemical reactions within a cell. The use of dual-labeled substrates like 2'-Deoxycytidine-¹³C,¹⁵N₂ significantly enhances the resolution and scope of MFA studies.

Quantification of Carbon and Nitrogen Fluxes in Cellular Metabolism

The dual labeling of 2'-Deoxycytidine with both ¹³C and ¹⁵N enables the simultaneous tracking of both carbon and nitrogen atoms as they are processed through various metabolic pathways. nih.govembopress.org This is particularly valuable for dissecting the interconnectedness of carbon and nitrogen metabolism, which is fundamental to all living organisms. embopress.org When cells are supplied with ¹³C,¹⁵N₂-labeled deoxycytidine, the isotopes are incorporated into the building blocks of DNA, allowing researchers to quantify the rates of nucleotide biosynthesis and the flow of atoms through central metabolic routes. nih.govnih.gov

For instance, in studies of cancer cell metabolism, tracing the incorporation of these labeled nucleosides helps to elucidate how cancer cells rewire their metabolic pathways to fuel rapid proliferation. Similarly, in microbial systems, this approach can reveal how microorganisms assimilate and utilize carbon and nitrogen sources from their environment. nih.gov The ability to quantitatively measure these fluxes provides a detailed snapshot of the cell's metabolic state under specific conditions. embopress.org

Metabolic PathwayKey Information Gained from ¹³C,¹⁵N₂-Deoxycytidine TracingOrganism/System of Study
Nucleotide BiosynthesisQuantification of de novo and salvage pathway contributions to the dCTP pool.Cancer Cells, Bacteria
Central Carbon MetabolismTracing carbon skeletons from the pentose (B10789219) phosphate (B84403) pathway into the deoxyribose moiety of the nucleoside.Mycobacterium bovis BCG
Nitrogen AssimilationTracking the incorporation of nitrogen from precursors like glutamine into the cytosine base. embopress.orgMycobacterium bovis BCG

Advanced Modeling and Computational Approaches in MFA

The data generated from ¹³C and ¹⁵N dual-labeling experiments are complex, necessitating sophisticated computational models to interpret the isotopic labeling patterns in metabolites. nih.govembopress.org These models take into account the known biochemical reaction network of the cell and use mathematical algorithms to calculate the most likely set of metabolic fluxes that would produce the observed isotope distributions. mdpi.comd-nb.info

Bayesian model averaging is one such advanced statistical framework that has been employed to analyze dual-labeling data, allowing for the simultaneous quantification of both carbon and nitrogen fluxes. nih.gov This approach helps to resolve the bidirectionality of reactions and identify the most probable operational modes of key metabolic nodes, such as the anaplerotic node in central carbon metabolism. nih.govembopress.org By integrating the labeling data from compounds like 2'-Deoxycytidine-¹³C,¹⁵N₂ into these computational models, researchers can construct comprehensive flux maps that provide a system-level understanding of cellular metabolism. nih.gov

Enzymatic Mechanism Studies with Labeled Substrates

Isotopically labeled substrates are invaluable for probing the mechanisms of enzymes. 2'-Deoxycytidine-¹³C,¹⁵N₂ and its derivatives are used to study enzymes involved in nucleotide metabolism and DNA replication and repair, providing insights into their substrate specificity, kinetics, and catalytic mechanisms. researchgate.net

Substrate Specificity and Kinetic Analysis of Nucleoside-Modifying Enzymes

Enzymes such as deoxycytidine kinase (dCK) and other nucleoside kinases play a crucial role in the salvage pathway of nucleotide synthesis by phosphorylating deoxycytidine to its monophosphate form. mdpi.comresearchgate.net Studies using labeled deoxycytidine can help determine the substrate specificity of these enzymes. For example, researchers can compare the phosphorylation rates of the labeled natural substrate with those of various nucleoside analogs, which is important for the development of antiviral and anticancer drugs. mdpi.com

Kinetic analyses using labeled substrates can provide detailed information about the catalytic efficiency (kcat/KM) of an enzyme. nih.govnih.gov For example, pre-steady-state kinetic analysis can be used to measure the rates of incorporation of labeled deoxycytidine triphosphate (dCTP) versus its analogs by DNA polymerases. nih.gov Such studies have revealed that even subtle changes in the nucleoside structure can dramatically affect the rate of incorporation. nih.govpnas.org

Enzyme ClassResearch Focus with Labeled 2'-DeoxycytidineKey Findings
Nucleoside Kinases (e.g., dCK)Substrate specificity and phosphorylation efficiency. mdpi.comresearchgate.netDetermining which natural and analog nucleosides are viable substrates. mdpi.com
DNA Methyltransferases (DNMTs)Mechanism of action and inhibition by analogs like 5-aza-2'-deoxycytidine. nih.govresearchgate.netUnderstanding how modifications to the cytosine ring affect enzyme interaction. researchgate.net
Nucleoside DeaminasesRate and mechanism of deamination of deoxycytidine and its analogs.Insights into drug metabolism and resistance.

Structural and Mechanistic Insights into DNA Polymerases and Nucleases

DNA polymerases are responsible for synthesizing DNA, and their fidelity is crucial for maintaining genome integrity. inflibnet.ac.inmdpi.com Using labeled dCTP, researchers can gain structural and mechanistic insights into how these enzymes select the correct nucleotide and catalyze the formation of a phosphodiester bond. nih.govpnas.org

Crystal structures of DNA polymerases in complex with a DNA template-primer and an incoming labeled dNTP analog have revealed the precise interactions within the active site that govern nucleotide binding and incorporation. nih.govpnas.org These studies have shown that DNA polymerases exhibit strong stereoselectivity, preferring the natural D-isomers of nucleotides over their L-enantiomers. nih.govpnas.org The use of labeled nucleotides in these structural studies helps to confirm the identity and conformation of the bound substrate.

Furthermore, labeled nucleotides are used to study the proofreading activity of DNA polymerases, which involves a 3'→5' exonuclease function that removes misincorporated nucleotides. inflibnet.ac.in By synthesizing DNA with a labeled nucleotide at a specific position, researchers can monitor its excision by the nuclease activity of the polymerase, providing a quantitative measure of proofreading efficiency.

Role of 2 Deoxycytidine 13c, 15n in Structural Biology and Biophysics

Characterization of Nucleic Acid Conformations and Folding

For instance, studies on the α-anomer of 2'-deoxycytidine (B1670253), a non-canonical form, have utilized NMR to determine its solution conformation, revealing differences from the naturally occurring β-anomer that can impact the stability of a DNA double helix. nih.gov The analysis of labeled nucleic acids helps to define the conformational parameters that govern their biological function. creative-biostructure.comnih.gov

Key Research Findings in Nucleic Acid Conformation:

FindingSignificanceCitations
Determination of sugar pucker and glycosidic bond conformationDefines the local geometry of the nucleoside within a larger nucleic acid structure. nih.gov
Characterization of non-canonical nucleoside conformationsProvides insight into how structural variations affect nucleic acid stability and function. nih.gov
Monitoring folding and unfolding processesAllows for the study of dynamic events in nucleic acids under various physiological conditions. ru.nl

Probing Intra- and Intermolecular Interactions in Macromolecular Assemblies

The strategic placement of isotopic labels within 2'-deoxycytidine is crucial for elucidating the intricate network of interactions within and between macromolecules. creative-biostructure.comchemie-brunschwig.ch This is particularly valuable for understanding how proteins recognize and bind to specific DNA or RNA sequences and how small molecule ligands interact with nucleic acid targets.

Protein-DNA/RNA Recognition Mechanisms

Isotopically labeling the DNA or RNA component of a protein-nucleic acid complex allows researchers to map the binding interface and identify the specific nucleotides involved in the interaction. chemie-brunschwig.chpsu.edu When a labeled nucleic acid binds to a protein, changes in the chemical environment of the labeled atoms can be detected by NMR, providing a "footprint" of the protein on the nucleic acid. psu.edugmclore.org

For example, in the study of the Antennapedia homeodomain-DNA complex, DNA was labeled with 13C and 15N at the nucleotides known to be at the protein-DNA interface. psu.edu This selective labeling strategy greatly simplified the NMR spectra, facilitating the assignment of resonances and the detailed characterization of the interactions driving complex formation. psu.edu Similarly, studies on the HMGB-1A protein bound to DNA have used 13C/15N-labeled protein to understand how it interacts non-specifically with DNA. gmclore.org

Examples of Labeled Nucleotides in Protein-Nucleic Acid Interaction Studies:

Labeled Nucleotide/ComplexResearch FocusKey OutcomeCitations
13C,15N-labeled DNA duplexAntennapedia homeodomain-DNA complexIdentification of specific nucleotide-protein contacts at the interface. psu.edu
13C/15N-labeled HMGB-1A proteinNon-specific DNA bindingCharacterization of the dynamic and multi-state binding mode. gmclore.org
15N-labeled oligodeoxynucleotideslac operator sequenceProbing ligand binding in the major or minor groove of DNA. nih.gov

Ligand-Nucleic Acid Binding Studies

The interaction of small molecules with DNA and RNA is fundamental to the action of many therapeutic agents. Isotopic labeling of 2'-deoxycytidine and its incorporation into target nucleic acid sequences is a powerful method to study these binding events. nih.govjaptamers.co.uk NMR can provide detailed information on the location of the binding site, the conformation of the nucleic acid upon ligand binding, and the dynamics of the interaction. japtamers.co.uknih.gov

By selectively labeling the amino group of deoxycytidine with 15N, researchers can create a sensitive probe to monitor ligand interactions in the major or minor grooves of DNA. nih.gov This approach has been used to study the binding of ligands to the lac operator sequence, a classic model system for gene regulation. nih.gov The chemical shift perturbations observed in the 15N-labeled cytidines upon ligand binding provide direct evidence of the interaction and can be used to determine the binding affinity and kinetics.

Allosteric Regulation and Conformational Changes in Nucleoprotein Complexes

Allosteric regulation, where binding at one site affects the activity at a distant site, is a critical mechanism for controlling the function of large macromolecular machines like nucleoprotein complexes. aps.orgnih.gov The incorporation of 2'-Deoxycytidine-13C,15N2 into these assemblies allows for the detection of subtle conformational changes that are the hallmark of allosteric communication. nih.govnih.gov

By monitoring the NMR signals of the labeled cytidines, scientists can track how the binding of a regulatory molecule or another protein to the complex induces structural rearrangements in the nucleic acid component. plos.orgsemanticscholar.org These changes can propagate through the complex, altering its function. For instance, in viral systems, the binding of specific RNA sequences can trigger long-range conformational changes in the viral capsid proteins, driving the assembly of the virus. aps.org While direct studies on 2'-Deoxycytidine-13C,15N2 in this specific context are emerging, the principles established with labeled proteins and other nucleotides pave the way for its application.

The ability to observe these dynamic and often transient conformational states is crucial for understanding the intricate regulatory networks that govern cellular processes such as DNA replication and repair. nih.govpnas.org Stable isotope labeling, including with 2'-Deoxycytidine-13C,15N2, provides a window into the complex interplay of structure and function in these vital biological systems.

Future Prospects and Methodological Advancements in 2 Deoxycytidine 13c, 15n Research

Development of Next-Generation Isotopic Labeling Strategies

The synthesis and application of isotopically labeled compounds like 2'-Deoxycytidine-¹³C,¹⁵N₂ are continually evolving, driven by the need for greater precision and versatility in research. talmazan.md Future strategies are poised to enhance the efficiency, diversity, and application of these crucial molecular tracers.

Recent advancements have focused on improved and more convenient syntheses of isotopically labeled pyrimidine (B1678525) 2'-deoxynucleosides. For instance, new protocols have been developed for producing ¹³C and ¹⁵N labeled deoxyuridine and deoxycytidine that avoid hazardous reagents and tedious steps found in previous methods. nih.gov One such improvement involves the direct glycosylation of uracil (B121893) to synthesize deoxyuridine with excellent stereoselectivity, bypassing the need to reduce a ribonucleoside intermediate. nih.gov This labeled deoxyuridine can then be efficiently converted to deoxycytidine using mild O4 activation conditions. nih.gov

The development of a more diverse panel of isotopically labeled compounds is a key area of future progress. sigmaaldrich.com While uniform labeling with ¹³C and ¹⁵N is a cost-effective and widely used method, the future lies in creating a broader array of specifically labeled biomolecules with isotopes at desired positions. sigmaaldrich.com This includes both biosynthetic and chemical synthesis approaches. Chemo-enzymatic strategies, for example, have been developed to prepare phosphoramidites from isotope-labeled nucleosides generated through de novo biosynthesis. mdpi.com

Furthermore, the combination of biotechnological and chemical steps is enabling the synthesis of uniformly stable isotope-labeled phosphoramidites. silantes.com This process begins with obtaining nucleosides from bacterial biomass labeled with ²H, ¹³C, and/or ¹⁵N, which are then chemically protected to yield phosphoramidites. silantes.com Enzymatic incorporation using polymerases offers a high-fidelity method for generating long-labeled nucleic acids. silantes.com These next-generation strategies promise to provide researchers with more powerful tools to investigate complex biological systems.

Integration with Multi-Omics Technologies (e.g., Isotope-Resolved Metabolomics, Proteomics)

The integration of stable isotope labeling with multi-omics technologies represents a paradigm shift in understanding complex biological systems. numberanalytics.comnih.gov By combining the power of isotopic tracers like 2'-Deoxycytidine-¹³C,¹⁵N₂ with genomics, transcriptomics, proteomics, and metabolomics, researchers can gain a more holistic and dynamic view of cellular processes. numberanalytics.comnih.gov This integrated approach is crucial for unraveling the intricate interplay between different molecular layers and their collective impact on health and disease. nih.gov

Isotope-Resolved Metabolomics:

Isotope-resolved metabolomics utilizes stable isotope tracers to follow the metabolic fate of specific molecules and elucidate pathway activities. chromservis.eu When cells are supplied with a ¹³C-labeled nutrient, the label is incorporated into various downstream metabolites. The distribution of these labeled carbons, known as the mass distribution vector (MDV), provides a wealth of information about nutrient contributions and the relative activities of different metabolic pathways. nih.gov

In the context of 2'-Deoxycytidine-¹³C,¹⁵N₂, its integration into DNA can be traced to understand the dynamics of nucleotide metabolism. A study using ¹³C-inulin in mice demonstrated the power of stable isotope-resolved metabolomics (SIRM) to track the dynamic enrichment of ¹³C-metabolites across different organs, revealing organ-specific and time-dependent metabolic activities. nih.gov Similarly, methods for the simultaneous quantification and ¹³C isotope tracing of deoxyribonucleoside triphosphates (dNTPs) and their metabolites have been developed. biorxiv.org These methods use commercially available ¹³C,¹⁵N-labeled analogs as internal standards, allowing for both accurate quantification and tracing of isotopic enrichment from precursors like ¹³C-glucose. biorxiv.org This approach is critical for studying processes like DNA repair and replication, where dNTP pool sizes are tightly regulated. biorxiv.org

Isotope-Resolved Proteomics:

Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a powerful technique in quantitative proteomics that can be synergistically combined with nucleic acid labeling. nih.gov In SILAC, cells are grown in media containing isotopically labeled amino acids, leading to the incorporation of heavy isotopes into all newly synthesized proteins. silantes.com While primarily focused on the proteome, this metabolic labeling indirectly contributes to the synthesis of stable isotope-labeled nucleic acids as the cellular machinery for both protein and nucleic acid synthesis utilizes common metabolic precursors. silantes.com

The evolution of pulse-chase SILAC experiments allows for the temporal analysis of the proteome, enabling the study of protein dynamics and turnover. nih.gov By integrating data from 2'-Deoxycytidine-¹³C,¹⁵N₂ labeling with SILAC, researchers can simultaneously monitor the dynamics of both DNA and protein synthesis and turnover. This multi-omics approach provides a more comprehensive understanding of how cells respond to various stimuli and stressors, linking changes in the proteome to alterations in DNA metabolism and integrity. The integration of these powerful techniques holds immense promise for elucidating the complex molecular mechanisms underlying various physiological and pathological states.

Advancements in Automated Synthesis and High-Throughput Analytical Platforms

The increasing demand for isotopically labeled compounds like 2'-Deoxycytidine-¹³C,¹⁵N₂ in diverse research fields is driving significant technological advancements in their synthesis and analysis. talmazan.md Automation and the development of high-throughput platforms are at the forefront of these innovations, promising to enhance efficiency, reproducibility, and the scale of research. talmazan.md

The synthesis of labeled nucleic acids is increasingly benefiting from automation. Solid-phase chemical synthesis using phosphoramidite (B1245037) chemistry is a well-established method for creating custom-labeled oligonucleotides with specific sequences and modifications. mdpi.comsilantes.com Automated synthesizers are being more widely adopted to improve the throughput and consistency of these syntheses. talmazan.md Furthermore, enzymatic approaches, which offer high precision in incorporating labeled nucleotides, are also being adapted for automation. silantes.commdpi.com For instance, multi-enzyme cascade reactions are being developed for the one-pot synthesis of natural and modified nucleoside triphosphates, including isotopically labeled variants. mdpi.com

In parallel, analytical platforms are evolving to handle the large datasets generated from high-throughput experiments. In the realm of DNA stable isotope probing (DNA-SIP), advances in high-throughput sequencing and laboratory automation have necessitated the development of more powerful data analysis tools. osti.gov Software packages are now available to analyze high-throughput sequencing data from DNA-SIP experiments, facilitating the identification of microorganisms that have incorporated the stable isotope. osti.gov

For proteomics and metabolomics, high-resolution mass spectrometry platforms, such as those with Orbitrap mass analyzers, are crucial for resolving and quantifying isotopologues. biorxiv.org These platforms, when coupled with advanced liquid chromatography systems, enable the simultaneous quantification and isotope tracing of a vast number of molecules. biorxiv.org The development of high-throughput backbone resonance assignment experiments in NMR spectroscopy also accelerates the analysis of ¹³C,¹⁵N-labeled proteins. nih.govx-mol.com These automated and high-throughput technologies are pivotal in expanding the scope and scale of research utilizing 2'-Deoxycytidine-¹³C,¹⁵N₂, enabling more complex experimental designs and deeper insights into biological systems.

Q & A

Q. What computational tools assist in modeling metabolic networks involving 2'-Deoxy Cytidine-13C,15N₂?

  • Methodological Answer : Use isotope-specific flux analysis software (e.g., INCA or IsoCor) to map isotopic labeling patterns onto metabolic networks. Constrain models with experimental data from time-resolved LC-MS/MS and validate via sensitivity analysis .

Methodological Best Practices

  • Literature Review : Prioritize primary sources from journals like Journal of Labelled Compounds and Radiopharmaceuticals for synthesis protocols. Cross-reference with isotope tracer studies in Biomolecular NMR or Analytical Chemistry .
  • Data Reproducibility : Document isotopic purity, storage conditions (e.g., -80°C for labile compounds), and batch-specific variability in supplier certificates .
  • Ethical Reporting : Disclose isotopic cross-contamination risks and validate negative controls in all experiments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.